molecular formula C16H14N2O B1382099 3-[3-(benzyloxy)phenyl]-1H-pyrazole CAS No. 1803600-65-8

3-[3-(benzyloxy)phenyl]-1H-pyrazole

Cat. No.: B1382099
CAS No.: 1803600-65-8
M. Wt: 250.29 g/mol
InChI Key: XAXRJHOZFRYHTK-UHFFFAOYSA-N
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Description

“3-[3-(benzyloxy)phenyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1803600-65-8 . It has a molecular weight of 250.3 . The IUPAC name for this compound is 3-(3-(benzyloxy)phenyl)-1H-pyrazole .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18) . This code provides a standard way to encode the molecular structure using text.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : Research has focused on the synthesis of pyrazole derivatives, including compounds similar to 3-[3-(benzyloxy)phenyl]-1H-pyrazole. One study described an effective route for synthesizing substituted pyrazoles through a 3+2 annulation method. The structural characterization of these compounds was conducted using spectroscopic methods and X-ray crystallography, which provided insights into their molecular arrangements and interactions (Naveen et al., 2021).

  • Crystal Structure and Molecular Interactions : Another study detailed the synthesis of 3,5-diaryl-1H-pyrazoles and their dimerization processes, elucidated through ESI–MS spectra and X-ray crystal structure analysis. The findings highlighted the importance of N–H···N, N–H···O, and O–H···N hydrogen bonds in stabilizing the molecular structures (Zheng, Wang, & Fan, 2010).

Applications in Materials Science and Medicinal Chemistry

  • Antioxidant Properties : Compounds structurally related to this compound have been evaluated for their antioxidant capacities. These studies involve in vitro assays to measure the compounds' abilities to scavenge free radicals, contributing to the understanding of their potential as antioxidant agents (Kendre, Landge, & Bhusare, 2015).

  • Antibacterial Activity : The antibacterial activities of pyrazoline derivatives carrying the (benzyloxy)benzaldehyde moiety have been investigated against both Gram-positive and Gram-negative bacterial strains. These studies aim to identify new compounds with effective antibacterial properties, potentially leading to the development of new antimicrobial agents (Rajeena et al., 2021).

  • Molecular Electronics and Fluorescence : Research into the electronic and fluorescent properties of pyrazole derivatives indicates potential applications in developing solid-state materials for electronics and optoelectronics. These compounds' unique electronic structures and excited-state behaviors are explored for their utility in light-emitting devices and fluorescent sensors (Tang et al., 2016).

Safety and Hazards

The safety information for “3-[3-(benzyloxy)phenyl]-1H-pyrazole” includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, and others .

Biochemical Analysis

Biochemical Properties

3-[3-(benzyloxy)phenyl]-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cell proliferation and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of key metabolites, such as glucose and lipids, by modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported into cells via specific transporters and bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, it can be targeted to mitochondria, affecting cellular energy production and metabolism .

Properties

IUPAC Name

5-(3-phenylmethoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-5-13(6-3-1)12-19-15-8-4-7-14(11-15)16-9-10-17-18-16/h1-11H,12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXRJHOZFRYHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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